molecular formula C10H6BrNO2 B178671 2-Bromo-7-nitronaphthalene CAS No. 102153-46-8

2-Bromo-7-nitronaphthalene

Cat. No.: B178671
CAS No.: 102153-46-8
M. Wt: 252.06 g/mol
InChI Key: RQVJPIMATHLQEH-UHFFFAOYSA-N
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Description

2-Bromo-7-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2 It is a derivative of naphthalene, where bromine and nitro groups are substituted at the 2 and 7 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-nitronaphthalene typically involves the bromination of 7-nitronaphthalene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature and reagent addition, enhancing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-nitronaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.

    Reduction: Catalysts like palladium on carbon or metals like iron and zinc in acidic conditions are employed.

Major Products:

Scientific Research Applications

2-Bromo-7-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-nitronaphthalene in chemical reactions involves the activation of the aromatic ring by the nitro group, making it more susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates substitution reactions. In reduction reactions, the nitro group undergoes a stepwise reduction to an amino group, involving intermediate stages such as nitroso and hydroxylamine derivatives .

Comparison with Similar Compounds

  • 2-Bromo-1-nitronaphthalene
  • 2-Bromo-6-nitronaphthalene
  • 2-Chloro-7-nitronaphthalene

Comparison: 2-Bromo-7-nitronaphthalene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions due to electronic and steric effects .

Properties

IUPAC Name

2-bromo-7-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVJPIMATHLQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356543
Record name 2-bromo-7-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102153-46-8
Record name 2-bromo-7-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of NaNO2 (1.1 g, 24 mmol) in sulfuric acid (8.4 ml) was added at 0° C. acetic acid (8.9 ml) and 7-amino-2-nitro-naphthalene (2.1 g, 1mmol). This solution was added to a suspension of CuBr (2.5 g, 39 mmol) in conc. HBr (16 ml) at 0° C. and the mixture was stirred for 1 hour. The mixture was poured on ice and the aqueous phase was extracted with methylene chloride. The crude product was purified by chromatography to give 1.9 g (7.4 mmol, 51%) of the title compound, MS: m/e=251.2 (M+).
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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